molecular formula C21H17ClNO4PS B14750585 ((4-Chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl dihydrogen phosphate

((4-Chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl dihydrogen phosphate

Cat. No.: B14750585
M. Wt: 445.9 g/mol
InChI Key: UHOOSSLDOLLULJ-UHFFFAOYSA-N
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Description

{(4-chlorophenyl)sulfanyl(10-methyl-9,10-dihydroacridin-9-ylidene)methoxy}phosphonic acid is a complex organic compound with the molecular formula C21H17ClNO4PS and a molecular weight of 445.86 g/mol . This compound is characterized by the presence of a phosphonic acid group, a chlorophenyl group, and an acridine moiety, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(4-chlorophenyl)sulfanyl(10-methyl-9,10-dihydroacridin-9-ylidene)methoxy}phosphonic acid involves multiple steps, starting with the preparation of the acridine derivative. The key steps include:

    Formation of the Acridine Derivative: The acridine derivative is synthesized through a condensation reaction involving 10-methylacridin-9-one and appropriate reagents under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl reagent reacts with the acridine derivative.

    Attachment of the Phosphonic Acid Group:

Industrial Production Methods

Industrial production of {(4-chlorophenyl)sulfanyl(10-methyl-9,10-dihydroacridin-9-ylidene)methoxy}phosphonic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and acridine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the acridine moiety, converting it to its dihydro form using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives with various functional groups introduced at the chlorophenyl position .

Scientific Research Applications

Chemistry

In chemistry, {(4-chlorophenyl)sulfanyl(10-methyl-9,10-dihydroacridin-9-ylidene)methoxy}phosphonic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and material science .

Biology

Medicine

In medicine, the compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for enzymes that interact with phosphate groups. Its potential therapeutic applications include anticancer and antimicrobial agents .

Industry

Industrially, {(4-chlorophenyl)sulfanyl(10-methyl-9,10-dihydroacridin-9-ylidene)methoxy}phosphonic acid can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of {(4-chlorophenyl)sulfanyl(10-methyl-9,10-dihydroacridin-9-ylidene)methoxy}phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong interactions with active sites of enzymes, inhibiting their activity. The acridine moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects .

Properties

Molecular Formula

C21H17ClNO4PS

Molecular Weight

445.9 g/mol

IUPAC Name

[(4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl] dihydrogen phosphate

InChI

InChI=1S/C21H17ClNO4PS/c1-23-18-8-4-2-6-16(18)20(17-7-3-5-9-19(17)23)21(27-28(24,25)26)29-15-12-10-14(22)11-13-15/h2-13H,1H3,(H2,24,25,26)

InChI Key

UHOOSSLDOLLULJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(OP(=O)(O)O)SC3=CC=C(C=C3)Cl)C4=CC=CC=C41

Origin of Product

United States

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